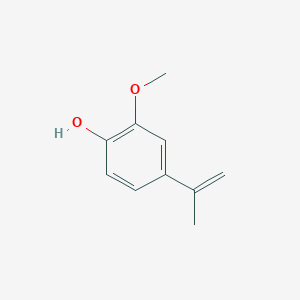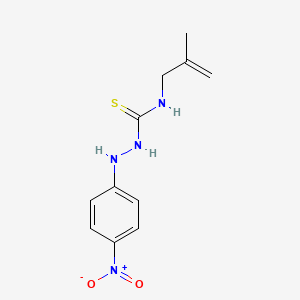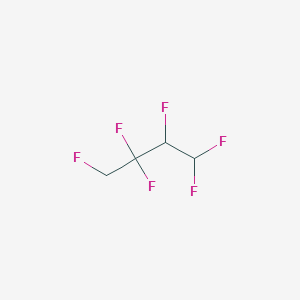
Butane, 1,1,2,3,3,4-hexafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane, 1,1,2,3,3,4-hexafluoro- is a fluorinated hydrocarbon with the molecular formula C4H4F6. This compound is part of a class of chemicals known for their high stability and unique chemical properties due to the presence of multiple fluorine atoms. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1,1,2,3,3,4-hexafluoro- typically involves the fluorination of butane derivatives. One common method includes the reaction of butane with fluorine gas under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Butane, 1,1,2,3,3,4-hexafluoro- often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while ensuring safety. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction.
化学反応の分析
Types of Reactions
Butane, 1,1,2,3,3,4-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Oxidation and Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated butanes, while oxidation reactions could produce fluorinated alcohols or ketones.
科学的研究の応用
Butane, 1,1,2,3,3,4-hexafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.
作用機序
The mechanism of action of Butane, 1,1,2,3,3,4-hexafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, particularly those involving fluorinated intermediates.
類似化合物との比較
Similar Compounds
Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-: Similar in structure but contains chlorine atoms in addition to fluorine.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different reactivity and applications.
Uniqueness
Butane, 1,1,2,3,3,4-hexafluoro- is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
特性
CAS番号 |
114810-03-6 |
|---|---|
分子式 |
C4H4F6 |
分子量 |
166.06 g/mol |
IUPAC名 |
1,1,2,3,3,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-1-4(9,10)2(6)3(7)8/h2-3H,1H2 |
InChIキー |
RRYBTLWHUICEJR-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
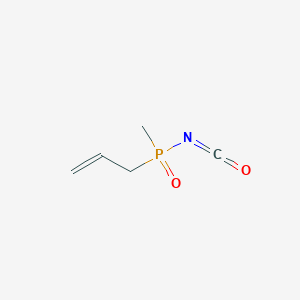
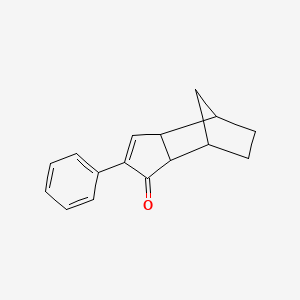
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
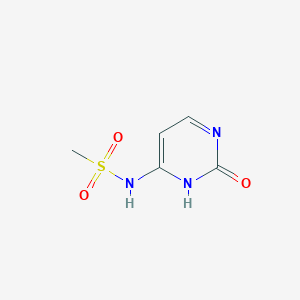
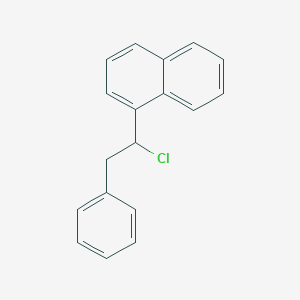

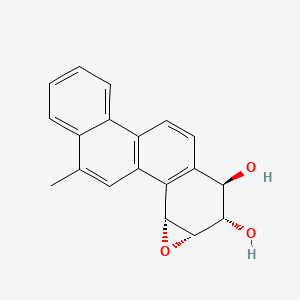
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
